molecular formula C14H10ClF3N2O2 B1423706 8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325306-24-8

8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B1423706
CAS No.: 1325306-24-8
M. Wt: 330.69 g/mol
InChI Key: BEGPMCJBADMTPF-UHFFFAOYSA-N
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Description

8-Chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a sophisticated chemical scaffold designed for use in medicinal chemistry and drug discovery research. This compound belongs to the 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one family, a class of nitrogen-containing heterocycles recognized for their broad spectrum of potential biological activities . The molecular structure incorporates two key features: a chloro substituent, which can be utilized for further functionalization via cross-coupling reactions, and a trifluoroacetyl group, known to significantly influence the molecule's lipophilicity, metabolic stability, and cell membrane permeability . This building block is of particular interest in the synthesis of novel therapeutic agents. Naphthyridine derivatives have been extensively investigated and reported to possess antibacterial, antimycobacterial, antitumor, anti-inflammatory, and antihypertensive properties, among others . Specifically, tetrahydro-naphthyridine derivatives have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of autoimmune and inflammatory diseases, as well as certain cancer types . The presence of the trifluoromethyl group is a strategic element in modern drug design, often employed to modulate the physical, chemical, and pharmacological properties of lead compounds . Researchers can leverage this high-purity compound as a versatile intermediate to generate diverse libraries for biological screening or to optimize the potency and drug-like properties of existing candidate molecules. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

8-chloro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPMCJBADMTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of N-arylcinnamamides under visible-light-induced conditions. This method utilizes sodium fluoroalkylsulfonates as reagents and avoids the need for external oxidants or photocatalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzo[b][1,6]naphthyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Chloro-2-(trifluoroacetyl)-... (Target) Cl (8), CF₃CO (2) C₁₄H₁₀ClF₃N₂O₂ 330.69 Electron-deficient scaffold
8-Fluoro-2-(2,2,2-trifluoroacetyl)-... (CymitQuimica) F (8), CF₃CO (2) C₁₄H₁₀F₄N₂O₂ 314.24 Discontinued; fluorinated analog
8-Methyl-2-(trifluoroacetyl)-... (AK Scientific) CH₃ (8), CF₃CO (2) C₁₅H₁₃F₃N₂O₂ 310.27 Methyl substitution enhances lipophilicity
9-Fluoro-5,6-dimethyl-... (Recent Derivative) F (9), CH₃ (5,6) C₁₄H₁₅FN₂O 246.28 Potential CNS activity
8-Fluoro-2-(3-piperidin-1-ylpropanoyl)-... (Cholix Toxin Inhibitor) F (8), piperidinylpropanoyl (2) C₂₀H₂₄FN₃O₂ 357.43 Inhibits Vibrio cholerae toxin

Key Observations :

  • Chlorine vs.
  • Trifluoroacetyl Group : The CF₃CO group at position 2 is a common feature across analogs, contributing to electron-withdrawing effects and metabolic stability .
  • Methyl Substitution : The 8-methyl analog (AK Scientific) shows increased lipophilicity, which may enhance membrane permeability but reduce solubility .
Table 2: Reactivity Profiles of Selected Derivatives
Compound Reactivity Highlights Reference
Target Compound Susceptible to nucleophilic attack at C-8 due to Cl’s leaving group potential
2-Methyl-10-chloro-... (3c) Inert in reactions with activated alkynes; no product formation under harsh conditions
8-Substituted Analog (3d) Reactive with alkynes when an electron-withdrawing group (e.g., CF₃) is present
8-Fluoro-2-(3-piperidin-1-ylpropanoyl)-... Binds to Cholix toxin via piperidinylpropanoyl group; structural role in inhibition

Key Findings :

  • The presence of an electron-withdrawing group (e.g., Cl, CF₃) at position 8 is critical for reactivity. For example, compound 3d (with a CF₃ substituent) successfully reacts with alkynes, whereas 3c (unsubstituted) remains inert .

Key Insights :

  • Marine-derived benzo[b][1,6]naphthyridines exhibit cytotoxic activity, highlighting the pharmacophore’s versatility .

Biological Activity

8-Chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H10ClF3N2O2
  • Molecular Weight : 330.69 g/mol
  • CAS Number : 1325306-24-8
PropertyValue
Molecular Weight330.69 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

The compound exhibits various biological activities that are crucial for its potential therapeutic applications. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that derivatives of benzo[b][1,6]naphthyridinones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, a series of naphthyridine derivatives were tested for cytotoxicity against various cancer cell lines. The results showed that the presence of the trifluoroacetyl group significantly enhanced cytotoxicity compared to non-substituted analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its chemical structure. Modifications in the chloro and trifluoroacetyl groups have been shown to affect potency and selectivity against various biological targets.

ModificationBiological Effect
Chloro SubstitutionIncreased potency against cancer cells
Trifluoroacetyl GroupEnhanced solubility and bioavailability

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell proliferation and apoptosis.

Q & A

Basic: What synthetic routes are recommended for 8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one?

Answer:
The synthesis typically involves constructing the naphthyridine core followed by functionalization. Key steps include:

  • Cyclization : Use a Friedländer-type reaction to form the tetrahydronaphthyridine backbone, as seen in analogous naphthyridine syntheses .
  • Trifluoroacylation : Introduce the trifluoroacetyl group via acylation with trifluoroacetic anhydride or ethyl trifluoroacetate under reflux in aprotic solvents (e.g., dioxane or THF) .
  • Chlorination : Incorporate the 8-chloro substituent via electrophilic aromatic substitution using chlorinating agents like POCl₃ or N-chlorosuccinimide .
    Validation : Monitor intermediates using LC-MS and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can the trifluoroacylation step be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Use dioxane or THF for better solubility of the trifluoroacetylating agent .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysis : Add catalytic DMAP to enhance acylation efficiency .
  • Workup : Quench with ice-cold water to precipitate the product, followed by recrystallization (ethanol/water) to remove unreacted reagents .
    Data Analysis : Track reaction progress via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) and confirm purity by ¹⁹F NMR (δ -75 to -78 ppm for CF₃) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve the tetracyclic structure and substituents (e.g., δ 4.2–4.5 ppm for CH₂ in the tetrahydro ring) .
  • ¹⁹F NMR : Confirm the trifluoroacetyl group (δ -75 to -78 ppm) .
  • LC-MS : Verify molecular weight ([M+H]⁺ expected ~385–390) and detect impurities .
  • X-Ray Crystallography : Resolve stereochemistry and crystal packing, particularly for polymorph studies .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Answer:

  • Iterative Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (e.g., Arrhenius plots) .
  • Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation .
  • Impurity Profiling : Use HPLC-MS to identify side products not predicted computationally, then adjust models to include competing pathways .

Advanced: How to systematically evaluate the compound’s binding affinity to biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd, kon/koff) with immobilized enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Basic: What stability considerations are critical under different storage conditions?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the trifluoroacetyl group .
  • Light Sensitivity : Protect from UV exposure (amber vials) to avoid photodegradation .
  • Humidity Control : Use desiccants (silica gel) to minimize hygroscopic decomposition .
    Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What in vitro models are appropriate for assessing cytotoxic activity?

Answer:

  • Cell Lines : Use human cancer lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK-293) .
  • Assays :
    • SRB Assay : Quantify cell viability via protein content .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
  • Dose-Response : Test 0.1–100 µM concentrations for 48–72 hours to determine IC₅₀ values .

Advanced: How to design a SAR study focusing on the trifluoromethyl group’s role?

Answer:

  • Analog Synthesis : Replace CF₃ with CH₃, Cl, or H via reductive dehalogenation or alternative acylating agents .
  • Activity Testing : Compare IC₅₀ values in cytotoxicity assays and binding affinities (SPR/ITC) .
  • Computational Analysis : Perform QSAR modeling using Hammett constants and electrostatic potential maps .
    Key Metrics : Correlate logP (lipophilicity) with membrane permeability and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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